molecular formula C10H14ClNO2 B094050 Methyl 2-(benzylamino)acetate hydrochloride CAS No. 17136-35-5

Methyl 2-(benzylamino)acetate hydrochloride

Cat. No. B094050
CAS RN: 17136-35-5
M. Wt: 215.67 g/mol
InChI Key: UAWVZBDVSNLPDT-UHFFFAOYSA-N
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Patent
US09096565B2

Procedure details

To a N-benzyl glycine 26 (500 mg, 3.0 mmol) in MeOH (6 mL) was added 4M solution of HCl in dioxane (4 mL) and stirred overnight. The reaction mixture was concentrated to afford compound 27 (649 mg, 99%) as a white solid. The crude compound was carried forward without further purification. LRMS (ESI): (calc) 179.2 (found) 180.1 (MH)+.
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][CH2:9][C:10]([OH:12])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[ClH:13].[CH3:14]O>O1CCOCC1>[ClH:13].[CH2:1]([NH:8][CH2:9][C:10]([O:12][CH3:14])=[O:11])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NCC(=O)O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
6 mL
Type
reactant
Smiles
CO
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.C(C1=CC=CC=C1)NCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 649 mg
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.